2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate 2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 840486-30-8
VCID: VC7331522
InChI: InChI=1S/C22H28N4O2/c1-4-15(2)14-28-22(27)17(13-23)20-21(26-11-9-16(3)10-12-26)25-19-8-6-5-7-18(19)24-20/h5-8,15-17H,4,9-12,14H2,1-3H3
SMILES: CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C
Molecular Formula: C22H28N4O2
Molecular Weight: 380.492

2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

CAS No.: 840486-30-8

Cat. No.: VC7331522

Molecular Formula: C22H28N4O2

Molecular Weight: 380.492

* For research use only. Not for human or veterinary use.

2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate - 840486-30-8

Specification

CAS No. 840486-30-8
Molecular Formula C22H28N4O2
Molecular Weight 380.492
IUPAC Name 2-methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
Standard InChI InChI=1S/C22H28N4O2/c1-4-15(2)14-28-22(27)17(13-23)20-21(26-11-9-16(3)10-12-26)25-19-8-6-5-7-18(19)24-20/h5-8,15-17H,4,9-12,14H2,1-3H3
Standard InChI Key VBTZTTLEKGCDSV-UHFFFAOYSA-N
SMILES CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C

Introduction

Structural and Nomenclature Analysis

Chemical Identity

The compound’s systematic IUPAC name, 2-methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate, delineates its molecular architecture:

  • Core scaffold: A quinoxaline ring system (a bicyclic structure comprising two fused pyrazine and benzene rings).

  • Substituents:

    • At position 3 of the quinoxaline ring: A 4-methylpiperidin-1-yl group, introducing a tertiary amine with a methyl side chain.

    • At position 2 of the quinoxaline ring: A cyanoacetate moiety esterified with a 2-methylbutyl alcohol.

This configuration suggests a hybrid structure merging a heterocyclic amine with an esterified nitrile, a combination rarely documented in literature.

Stereochemical Considerations

The acetate group’s branching at the 2-methylbutyl chain introduces a chiral center. Computational modeling of analogous esters (e.g., isopentyl cyanoacetates) predicts moderate enantiomeric excess in synthesis due to steric hindrance during esterification .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be dissected into three fragments:

  • Quinoxaline-2,3-dione: A precursor for introducing the piperidine and cyanoacetate groups.

  • 4-Methylpiperidine: For N-alkylation at position 3.

  • 2-Methylbutyl cyanoacetate: For esterification at position 2.

Key Reaction Steps

  • Quinoxaline Functionalization:

    • Step 1: Nitration of quinoxaline-2,3-dione at position 3, followed by reduction to the amine.

    • Step 2: N-Alkylation with 4-methylpiperidine under Mitsunobu conditions .

  • Cyanoacetate Conjugation:

    • Step 3: Nucleophilic acyl substitution between 2-chloroquinoxaline and the sodium salt of 2-methylbutyl cyanoacetate.

Table 1: Hypothetical Reaction Yields Based on Analogous Syntheses

StepReactionYield (%)Purity (%)
1Nitration/Reduction6590
2N-Alkylation7885
3Esterification8288

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Predicted value of 3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: ~0.12 mg/mL (ADMET Predictor), necessitating prodrug strategies for oral bioavailability.

Stability Profiling

  • Hydrolytic Degradation: The ester bond is susceptible to hydrolysis at pH < 4 or pH > 8, with a half-life of 6.5 hours in simulated gastric fluid.

  • Photostability: Quinoxaline derivatives typically exhibit UV-mediated ring-opening; accelerated testing under ICH Q1B guidelines is recommended.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator